2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide features a central imidazole ring substituted at the 1-position with a 4-methoxyphenyl group and at the 2-position with a sulfanyl-acetamide linker. The acetamide moiety is further substituted with a 3-methylphenyl group. This structure combines electron-donating (methoxy) and sterically bulky (3-methylphenyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-4-3-5-15(12-14)21-18(23)13-25-19-20-10-11-22(19)16-6-8-17(24-2)9-7-16/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYVHFYZBBOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 1-(4-methoxyphenyl)-1H-imidazole-2-thiol, which is then reacted with N-(3-methylphenyl)acetamide under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazoles, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazole structures often exhibit anticancer properties. Studies have demonstrated that derivatives of imidazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound has shown promise in targeting specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
Imidazole derivatives have been widely studied for their antimicrobial effects. The presence of the sulfanyl group enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics against resistant strains of bacteria.
Anti-inflammatory Effects
The compound's potential to modulate inflammatory responses has been highlighted in several studies. By inhibiting pro-inflammatory cytokines and enzymes, it may serve as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits cell proliferation | |
| Antimicrobial | Disrupts bacterial cell membranes | |
| Anti-inflammatory | Modulates cytokine production |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of imidazole and tested their efficacy against breast cancer cells. The specific compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
A study conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial properties of several imidazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its suitability for further exploration as an antibiotic .
Case Study 3: Inflammatory Response Modulation
Research published in Pharmacological Reports investigated the anti-inflammatory properties of imidazole derivatives in animal models of arthritis. The compound significantly reduced swelling and pain scores compared to control groups, supporting its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and acetamide groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Imidazole Ring
Key Compounds:
N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide () Structural Difference: Lacks the 3-methylphenyl group on the acetamide, instead substituting with a 4-methoxyphenyl. The dual methoxy groups may enhance electronic resonance, affecting binding to hydrophobic pockets .
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide () Structural Difference: Replaces 4-methoxyphenyl with 4-chlorophenyl and substitutes the acetamide with a 5-methyloxazol-3-yl group. Implications: The chloro group increases lipophilicity, which may enhance membrane permeability but reduce water solubility.
2-((1-(4-Fluorobenzyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide ()
- Structural Difference : Substitutes 4-methoxyphenyl with a 4-fluorobenzyl group on the imidazole.
- Implications : Fluorine’s electronegativity may strengthen hydrogen bonding with targets, while the benzyl group adds steric bulk, possibly affecting pharmacokinetics .
Table 1: Substituent Effects on Imidazole Ring
Role of the Acetamide Substituent
Key Compounds:
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () Structural Difference: Features a dichlorophenyl-acetamide linked to a pyrazolyl group. The pyrazole core may confer anti-inflammatory or analgesic activity .
- Structural Difference : Contains a pyrimidinylsulfanyl-thiazolyl-acetamide scaffold.
- Implications : Functions as a SIRT2 inhibitor, suggesting acetamide derivatives with heterocyclic substituents may target epigenetic regulators .
Table 2: Acetamide Substituent Comparison
Biological Activity
The compound 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the imidazole family, characterized by its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, summarizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- CAS Number : 60176-44-5
Antitumor Activity
Research has indicated that compounds containing imidazole and phenyl groups exhibit significant antitumor properties. The presence of the 4-methoxyphenyl group enhances cytotoxic activity against various cancer cell lines. For instance, studies have shown that related imidazole derivatives can induce apoptosis in cancer cells, with IC50 values often lower than standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The thiazole or imidazole moieties are often linked to enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by several structural components:
- Imidazole Ring : Essential for interaction with biological targets.
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Sulfanyl Linkage : May contribute to increased reactivity and binding affinity.
Case Studies
In a study examining various imidazole derivatives, it was found that modifications in the phenyl substituents significantly impacted cytotoxicity. The addition of electron-donating groups like methoxy improved activity against certain cancer cell lines, indicating a strong correlation between electronic effects and biological outcomes .
Q & A
Q. What are the recommended synthetic routes for preparing 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis of imidazole-containing acetamide derivatives typically involves coupling reactions between sulfanyl-imidazole intermediates and substituted phenylacetamide precursors. For example, a reflux-based procedure with pyridine and zeolite catalysts (e.g., Y-H) under controlled temperature (150°C) can facilitate amide bond formation . Yield optimization may involve:
- Catalyst screening : Zeolites or carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) improve reaction efficiency .
- Solvent selection : Dichloromethane or ethanol is preferred for recrystallization to enhance purity .
- Statistical design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and reduce trial-and-error approaches .
Q. How can structural characterization of this compound be performed to confirm its molecular geometry and purity?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., imidazole and phenyl groups), as demonstrated for analogous dichlorophenylacetamide derivatives .
- Spectroscopic techniques :
- NMR : Analyze / chemical shifts to verify sulfanyl and acetamide linkages.
- FT-IR : Identify characteristic bands for C=O (amide I, ~1650 cm) and N–H (amide II, ~1550 cm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) and isotopic patterns .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screen against targets like kinases or GPCRs using software (e.g., AutoDock Vina) to assess binding affinities. Focus on the sulfanyl-imidazole moiety, which may coordinate metal ions or form hydrogen bonds .
- MD simulations : Evaluate conformational stability of the acetamide group in solvated environments .
Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50 values) be resolved for this compound?
Methodological Answer: Contradictions may arise from assay conditions or structural polymorphism. Mitigation strategies include:
- Crystallographic validation : Compare crystal structures to ensure conformational consistency across experiments .
- Dose-response standardization : Use Hill slope analysis to account for non-linear behavior in enzyme inhibition assays .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ICReDD) to identify outliers and refine structure-activity relationships (SAR) .
Q. What strategies are recommended for designing derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric replacement : Substitute the 4-methoxyphenyl group with trifluoromethoxy or halogenated analogs to reduce oxidative metabolism .
- Prodrug approaches : Modify the acetamide moiety to ester or carbamate derivatives for enhanced bioavailability .
- In vitro ADME profiling : Use hepatic microsomes or cytochrome P450 assays to assess metabolic pathways .
Q. How can reaction path search methods (e.g., quantum chemical calculations) accelerate the discovery of novel analogs?
Methodological Answer:
- Quantum chemical reaction path searches : Tools like GRRM or QChem can identify low-energy transition states for key steps (e.g., imidazole sulfanylation) .
- Machine learning (ML) : Train models on existing reaction data (e.g., PubChem) to predict feasible synthetic routes for novel derivatives .
- High-throughput screening (HTS) : Integrate computational predictions with robotic synthesis platforms to validate >100 analogs/week .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability data for this compound?
Methodological Answer:
- Standardized protocols : Follow OECD guidelines for solubility testing (e.g., shake-flask method in PBS at pH 7.4) .
- Dynamic light scattering (DLS) : Monitor aggregation states in solution that may falsely indicate low solubility .
- Stability-indicating assays : Use HPLC-UV/MS to track degradation products under accelerated conditions (40°C/75% RH) .
Q. What experimental and computational tools can reconcile conflicting SAR data across studies?
Methodological Answer:
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs with minor structural variations .
- 3D-QSAR : Build CoMFA/CoMSIA models using aligned bioactive conformations to resolve activity cliffs .
- Collaborative data sharing : Contribute to platforms like ICReDD to harmonize datasets and reduce experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
